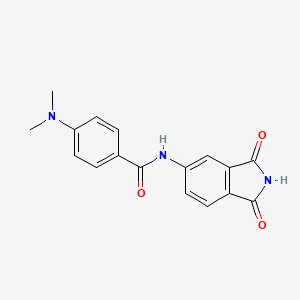

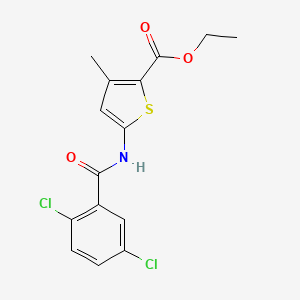

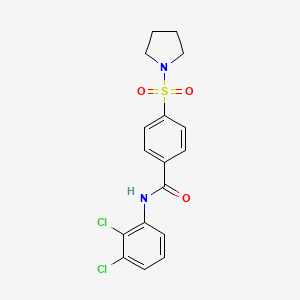

![molecular formula C18H16N2O B6524212 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 899989-59-4](/img/structure/B6524212.png)

2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one (DPMP) is an organic compound that has been studied for its potential applications in scientific research. DPMP is a small molecule that has a variety of properties, such as being highly hydrophobic, having a low melting point, and being a strong acid. DPMP has been explored for its potential use in drug design and delivery, as well as in the development of new catalysts and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as a proton transfer agent, as it is a strong acid. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as a ligand, binding to other molecules and altering their properties.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, it is believed that 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as an antioxidant, as it is a strong acid. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as an anti-inflammatory agent, as it is highly hydrophobic.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low melting point, its high hydrophobicity, and its strong acidity. These properties make 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one an ideal compound for use in drug delivery and organic reaction catalysts. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is relatively inexpensive and easy to synthesize.

The limitations of using 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low solubility in water and its lack of specificity. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has not been extensively studied, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one research include further exploration of its use as a drug delivery agent, as a catalyst for organic reactions, and as a material for the development of new polymers and nanomaterials. Additionally, further research into the biochemical and physiological effects of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is needed to better understand its potential applications. Finally, further research into the mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is needed to better understand its potential uses.

Synthesis Methods

2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. These methods involve combining two different compounds to form a product, and the type of reaction used will depend on the reactants. For example, the Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent to form an alkane, and the Wittig reaction involves the reaction of a phosphonium salt and an alkyl halide to form an alkene.

Scientific Research Applications

2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has a variety of potential applications in scientific research. It has been studied for its potential use as a drug delivery agent, as it is highly hydrophobic and has a low melting point. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has been explored as a potential catalyst for organic reactions, as it is a strong acid. 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name |

2-[(4-methylphenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-9-15(10-8-14)13-20-18(21)12-11-17(19-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXZENIDJVHCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

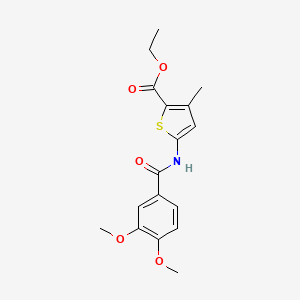

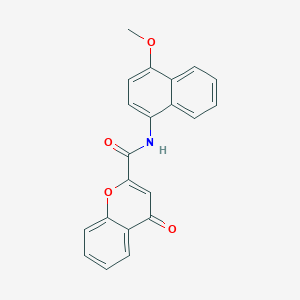

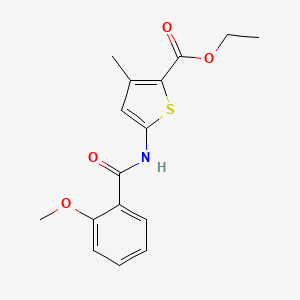

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

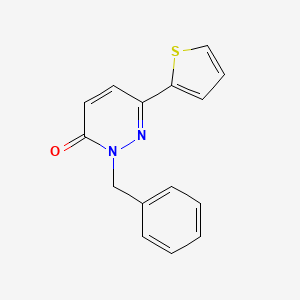

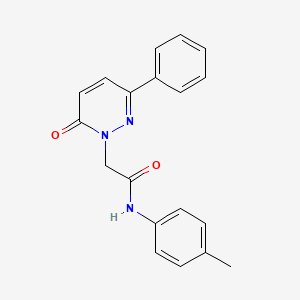

![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

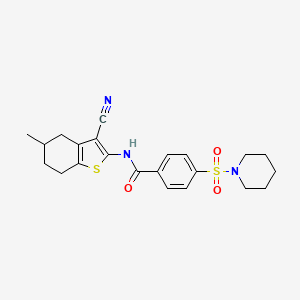

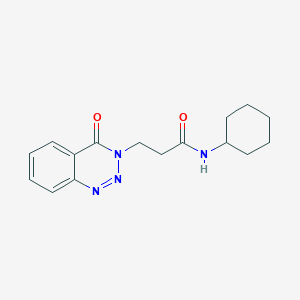

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)